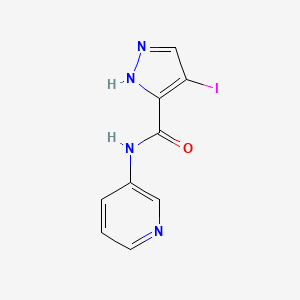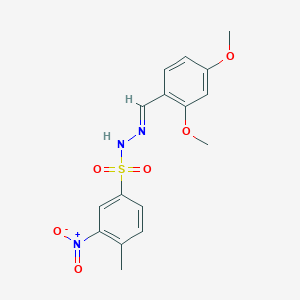
1-(4-chlorobenzyl)-4-(3-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-(3-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has been synthesized through a series of chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of various enzymes and proteins that are involved in inflammation, cancer, and viral infections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses. Furthermore, the compound has been found to improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorobenzyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its potential therapeutic applications. The compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been found to be toxic at high doses, which limits its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-chlorobenzyl)-4-(3-nitrobenzyl)piperazine. One of the areas of research is the development of new drugs based on this compound. The anti-inflammatory, anti-cancer, and anti-viral properties of the compound make it a promising candidate for the development of new drugs. Another area of research is the elucidation of the mechanism of action of the compound. Further studies are needed to understand how the compound exerts its therapeutic effects. Additionally, future research could focus on the development of new synthesis methods for the compound, which could improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-4-(3-nitrobenzyl)piperazine involves a series of chemical reactions. The first step involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base to form 1-(4-chlorobenzyl)piperazine. The second step involves the reaction of 3-nitrobenzyl chloride with 1-(4-chlorobenzyl)piperazine in the presence of a base to form this compound.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-4-(3-nitrobenzyl)piperazine has been found to have potential therapeutic applications in the treatment of various diseases. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-6-4-15(5-7-17)13-20-8-10-21(11-9-20)14-16-2-1-3-18(12-16)22(23)24/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGLKSWEYRBHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5802348.png)
![1-(1H-benzimidazol-1-yl)-2-benzyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5802356.png)
![1-[5-fluoro-2-methyl-4-(1-piperidinyl)phenyl]ethanone](/img/structure/B5802363.png)
![1-[(2-ethoxyphenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5802369.png)
![(5-hydroxy-2-methylnaphtho[1,2-b]furan-3-yl)(phenyl)methanone](/img/structure/B5802371.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate](/img/structure/B5802379.png)
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)




![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5802446.png)